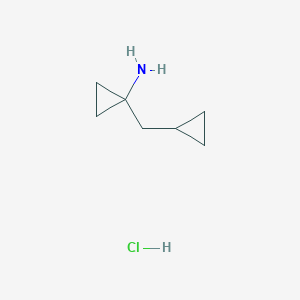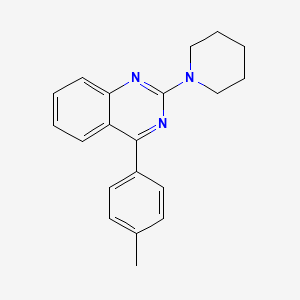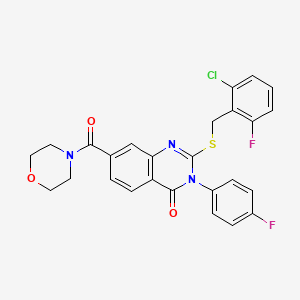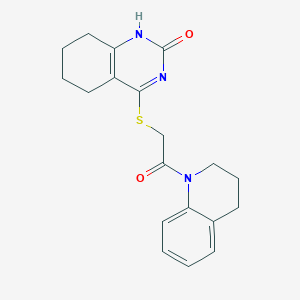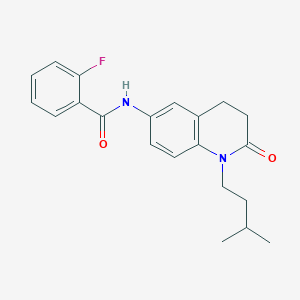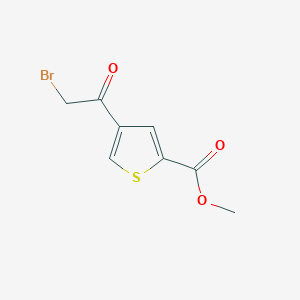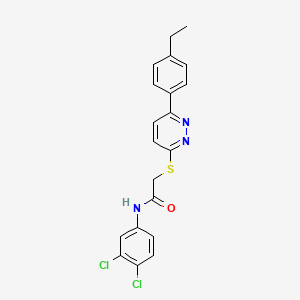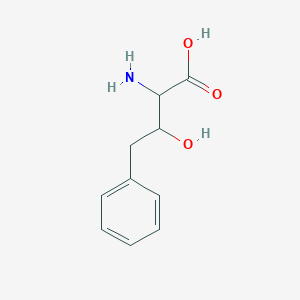![molecular formula C14H11N3O3 B2690704 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine CAS No. 2007916-12-1](/img/structure/B2690704.png)
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the imidazo[1,2-a]pyridine with 3-methyl-4-nitrophenol in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
作用機序
Target of Action
The primary target of the compound 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine is the ErbB2 tyrosine kinase . This enzyme plays a crucial role in cell signaling pathways that regulate cell growth and differentiation .
Mode of Action
This compound interacts with its target, the ErbB2 tyrosine kinase, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation .
Biochemical Pathways
The inhibition of ErbB2 tyrosine kinase by this compound affects several biochemical pathways. These include pathways involved in cell growth and differentiation . The downstream effects of this disruption can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound may have similar properties.
Result of Action
The result of the action of this compound is the inhibition of cell growth and differentiation, particularly in cells with high expression of ErbB2, such as certain types of breast and gastric cancer cells . This can lead to a decrease in the proliferation of these cancer cells .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine typically involves the following steps:
-
Formation of the Imidazo[1,2-a]pyridine Core:
- The imidazo[1,2-a]pyridine core can be synthesized via a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) or using chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), tin(II) chloride (SnCl₂).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Major Products:
Reduction: 7-(3-Methyl-4-aminophenoxy)imidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: Potential ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Discovery: The imidazo[1,2-a]pyridine scaffold is known for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. Derivatives like 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine are investigated for their potential therapeutic applications.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
類似化合物との比較
7-Phenoxyimidazo[1,2-a]pyridine: Lacks the methyl and nitro substituents, which may result in different biological activity.
7-(4-Nitrophenoxy)imidazo[1,2-a]pyridine: Similar structure but without the methyl group, potentially altering its reactivity and interactions.
7-(3-Methylphenoxy)imidazo[1,2-a]pyridine: Lacks the nitro group, which may affect its chemical and biological properties.
Uniqueness:
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine is unique due to the presence of both the methyl and nitro groups on the phenoxy substituent. These groups can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
7-(3-methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-10-8-11(2-3-13(10)17(18)19)20-12-4-6-16-7-5-15-14(16)9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZWIEOXBISWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC3=NC=CN3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2690621.png)
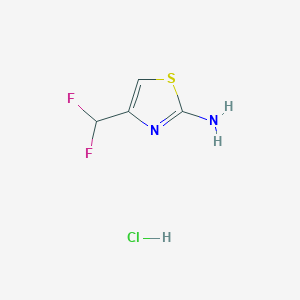
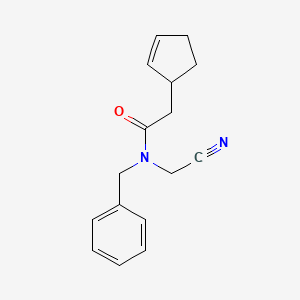
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2690624.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide](/img/structure/B2690626.png)
![4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE](/img/structure/B2690627.png)
